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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of AZD3839, a potent

and selective inhibitor of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), a

key target in the development of therapeutics for Alzheimer's disease. This document details

the molecular interactions, quantitative binding data, and the experimental protocols utilized in

the structure determination.

Introduction
BACE1 is an aspartic protease that plays a crucial role in the amyloidogenic pathway, leading

to the production of amyloid-beta (Aβ) peptides that are central to the pathology of Alzheimer's

disease.[1][2][3] The development of effective BACE1 inhibitors is a primary strategy for

reducing Aβ levels in the brain.[4] AZD3839 is a clinical candidate that has demonstrated

potent inhibition of BACE1 and significant reduction of Aβ levels in preclinical studies.[2]

Understanding the precise binding mechanism of AZD3839 within the BACE1 active site is

paramount for the rational design of next-generation inhibitors with improved efficacy and

safety profiles.
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The crystal structure of AZD3839 bound to the active site of BACE1 was determined at a

resolution of 1.8 Å and is deposited in the Protein Data Bank (PDB) with the accession code

4B05.[1][2][3][5][6] The inhibitor binds in a "flap-open" conformation of the enzyme.[1][2][7]

Key Molecular Interactions
The binding of AZD3839 to the BACE1 active site is characterized by a network of specific

hydrogen bonds and hydrophobic interactions:

Interaction with Catalytic Dyad: The amidine group of AZD3839 forms crucial hydrogen

bonds with the catalytic aspartate residues, Asp32 and Asp228, which is a hallmark of

aspartic protease inhibitors.[1][2]

S1 Subsite: The phenyl ring of the inhibitor occupies the S1 subpocket.[7]

S2' Subpocket: The substituted pyridine ring of AZD3839 fits into the S2' subpocket, where

the pyridine nitrogen establishes a key hydrogen bond with the side chain of Trp76.[1][2][7]

Displacement of Water Molecule: The difluoromethyl group on the pyridine ring displaces a

conserved water molecule that typically coordinates with Ser35 and Asn37.[1][2]

S3 Subsite: The pyrimidine ring of AZD3839 is oriented towards the S3 pocket.[7]

These interactions collectively contribute to the high affinity and selectivity of AZD3839 for

BACE1.

Quantitative Data
The following tables summarize the key quantitative data associated with the interaction of

AZD3839 with BACE1.

Table 1: Crystallographic Data for BACE1 in complex
with AZD3839
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Parameter Value Reference

PDB ID 4B05 [1][3][5]

Resolution 1.80 Å [1][2][3][6]

Space Group P212121 [2][3]

R-Value Work 0.178 [6]

R-Value Free 0.215 [6]

Table 2: In Vitro Binding Affinity and Potency of
AZD3839

Parameter Species Value Reference

Ki (BACE1) Human 26.1 nM [1][2]

Ki (BACE2) Human 372 nM [1][2]

Ki (Cathepsin D) Human >25 µM [1][2]

IC50 (Aβ40 reduction)
Human SH-SY5Y

cells
4.8 nM [1][2][4]

IC50 (sAPPβ

reduction)

Human SH-SY5Y

cells
16.7 nM [4]

IC50 (Aβ40 reduction) Mouse N2A cells 32.2 nM [1]

IC50 (Aβ40 reduction)
Mouse primary

cortical neurons
50.9 nM [1]

IC50 (Aβ40 reduction)
Guinea pig primary

cortical neurons
24.8 nM [1]

Experimental Protocols
The following sections detail the methodologies employed in the determination of the BACE1-

AZD3839 crystal structure and its biochemical characterization.
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Protein Expression and Purification
The expression and purification of the BACE1 protein for structural studies were conducted as

previously described by Patel et al.[2]

Crystallization
AZD3839 was introduced into the BACE1 crystals through a soaking method.[1][2] The general

crystallization procedure for BACE1 has been previously described by Swahn et al.[2] A

common method for apo BACE1 crystallization involves the sitting-drop vapor diffusion

technique.[8] Equal volumes of the protein solution and a mother liquor are mixed and

equilibrated against a larger volume of the mother liquor.[8] The mother liquor for apo BACE1

typically contains polyethylene glycol (PEG) 5000 monomethyl ether, ammonium iodide, and

sodium citrate at a specific pH.[8]

X-ray Data Collection and Processing
Crystallographic data for the BACE1-AZD3839 complex were collected using a Rigaku FR-E

generator equipped with a MarMosaic 225-mm high-speed CCD detector.[2][3] The collected

data were processed using the software MOSFLM and SCALA.[2][3]

In Vitro Enzyme Inhibition Assay (FRET)
The inhibitory potency of AZD3839 against BACE1 and other aspartic proteases was

determined using a fluorescence resonance energy transfer (FRET) assay.[2][3] This assay

measures the cleavage of a synthetic peptide substrate containing a fluorophore and a

quencher. In the uncleaved state, the quencher suppresses the fluorescence of the

fluorophore. Upon cleavage by the enzyme, the fluorophore and quencher are separated,

resulting in an increase in fluorescence. The concentration-dependent inhibition of this activity

by AZD3839 allows for the determination of its Ki value.[2]

Cellular Aβ Reduction Assay
The potency of AZD3839 in a cellular context was assessed by measuring the reduction of

Aβ40 levels in the conditioned media of various cell lines, including human SH-SY5Y cells,

mouse N2A cells, and primary cortical neurons from mice and guinea pigs.[1][2][4] These cells,

some of which overexpress the amyloid precursor protein (APP), were treated with varying
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concentrations of AZD3839.[1] The levels of secreted Aβ40 were then quantified to determine

the IC50 value of the compound.[1][2]

Visualizations
The following diagrams illustrate the experimental workflow for structure determination and the

key interactions within the BACE1 active site.

Caption: Experimental workflow for determining the crystal structure of BACE1 with AZD3839.
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Caption: Key molecular interactions between AZD3839 and the BACE1 active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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